Molecular Weight & Lipophilicity vs. Des-Methyl Analog
The N-methyl group increases molecular weight by 14.02 Da and substantially alters predicted lipophilicity. The des-methyl analog (ethyl 5-azaspiro[2.5]octane-1-carboxylate, CAS 1590372-42-1) has a reported LogP of 0.94 , and based on the established Hansch π-value for N-methylation (+0.5 to +0.7), the target compound is projected to display a LogP increase of +0.5 to +0.7 units relative to the des-methyl analog [1].
| Evidence Dimension | Molecular Weight and LogP |
|---|---|
| Target Compound Data | MW: 197.27 g/mol; LogP (est.): ~1.44–1.64 |
| Comparator Or Baseline | Des-methyl analog (CAS 1590372-42-1): MW 183.25 g/mol; LogP: 0.94 |
| Quantified Difference | ΔMW = +14.02 g/mol; ΔLogP ≈ +0.5 to +0.7 |
| Conditions | LogP value for comparator from Leyan; Hansch π-value for N-methylation from standard MedChem paradigm |
Why This Matters
For procurement in CNS or oncology programs, the higher predicted LogP suggests increased membrane permeability and potential blood-brain barrier penetration compared to the des-methyl analog, guiding selection based on target tissue exposure requirements.
- [1] Hansch C, Leo A. Substituent constants for correlation analysis in chemistry and biology. Wiley; 1979. π-value for N-methylation. View Source
